Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate
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Overview
Description
Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a cyclopropyl and a propyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate typically involves the reaction of 5-cyclopropyl-1-propylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate
- Methyl 2-[(5-cyclopropyl-1-ethylpyrazol-3-yl)amino]acetate
- Methyl 2-[(5-cyclopropyl-1-butylpyrazol-3-yl)amino]acetate
Uniqueness
Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and propyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-6-15-10(9-4-5-9)7-11(14-15)13-8-12(16)17-2/h7,9H,3-6,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQUFLQDFYXLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)NCC(=O)OC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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